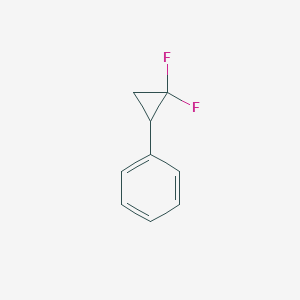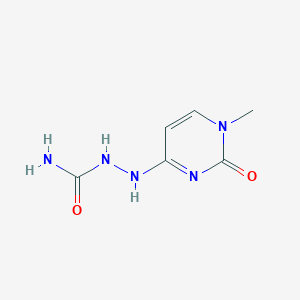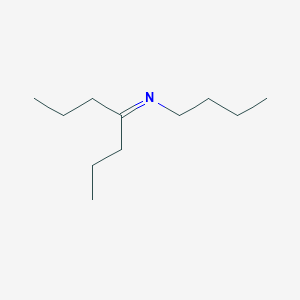
1-Butanamine, N-(1-propylbutylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butanamine, N-(1-propylbutylidene)- is a chemical compound that belongs to the family of substituted phenethylamines. It is also known as 4-Methyl-2,5-dimethoxy-N-(1-propylbutylidene) benzeneethanamine or MPBD. This compound has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Applications De Recherche Scientifique
1-Butanamine, N-(1-propylbutylidene)- has been studied for its potential applications in medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit significant binding affinity for serotonin receptors, particularly the 5-HT2A receptor. This receptor is known to be involved in the regulation of mood, perception, and cognition. Therefore, the compound has been studied for its potential use in the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia.
Mécanisme D'action
The mechanism of action of 1-Butanamine, N-(1-propylbutylidene)- involves its binding to the 5-HT2A receptor. This binding leads to the activation of the receptor and subsequent signaling pathways that result in changes in neurotransmitter release and neuronal activity. The exact mechanism of action is not fully understood, but it is believed to involve the modulation of dopaminergic and glutamatergic neurotransmission.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-Butanamine, N-(1-propylbutylidene)- can induce a range of biochemical and physiological effects. These include changes in heart rate, blood pressure, body temperature, and respiration rate. The compound has also been found to induce hallucinations, altered perception, and changes in mood and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Butanamine, N-(1-propylbutylidene)- in lab experiments is its high binding affinity for the 5-HT2A receptor. This makes it a useful tool for studying the receptor's function and potential therapeutic targets. However, one limitation is its potential for inducing hallucinations and other psychoactive effects. This can make it difficult to interpret the results of experiments and can pose a risk to researchers.
Orientations Futures
There are several future directions for the study of 1-Butanamine, N-(1-propylbutylidene)-. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. Further research is needed to determine its efficacy and safety in humans. Another direction is the study of its mechanism of action and its potential for modulating neurotransmission. This could lead to the development of new drugs for the treatment of neurological disorders. Additionally, the compound could be used as a tool for studying the function of the 5-HT2A receptor and its role in various physiological processes.
Conclusion:
In conclusion, 1-Butanamine, N-(1-propylbutylidene)- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its high binding affinity for the 5-HT2A receptor makes it a useful tool for studying the receptor's function and potential therapeutic targets. However, its potential for inducing psychoactive effects poses a risk to researchers. Further research is needed to determine its efficacy and safety in humans and its potential for the development of new drugs for the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of 1-Butanamine, N-(1-propylbutylidene)- involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxy-beta-nitrostyrene. This intermediate is then reduced using sodium borohydride to obtain 2,5-dimethoxyphenethylamine. The final step involves the alkylation of this compound using 1-bromobutane and potassium carbonate to obtain 1-Butanamine, N-(1-propylbutylidene)-.
Propriétés
Numéro CAS |
10599-80-1 |
|---|---|
Nom du produit |
1-Butanamine, N-(1-propylbutylidene)- |
Formule moléculaire |
C11H23N |
Poids moléculaire |
169.31 g/mol |
Nom IUPAC |
N-butylheptan-4-imine |
InChI |
InChI=1S/C11H23N/c1-4-7-10-12-11(8-5-2)9-6-3/h4-10H2,1-3H3 |
Clé InChI |
KPXGPWSHFIXKSZ-UHFFFAOYSA-N |
SMILES |
CCCCN=C(CCC)CCC |
SMILES canonique |
CCCCN=C(CCC)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



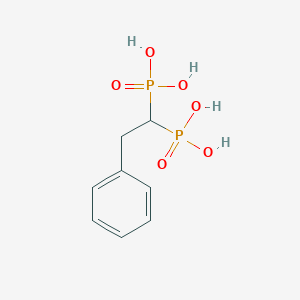
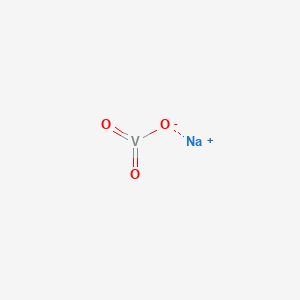
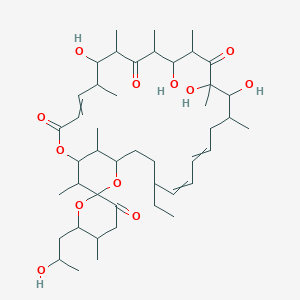
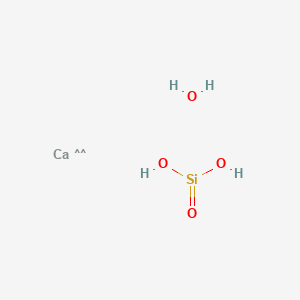
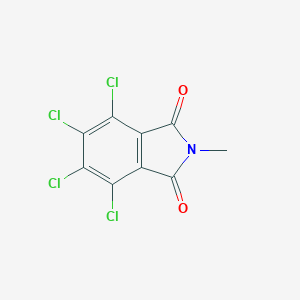
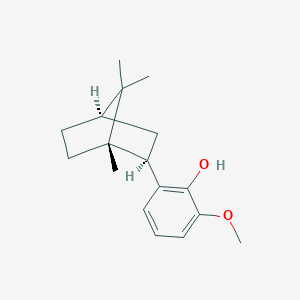
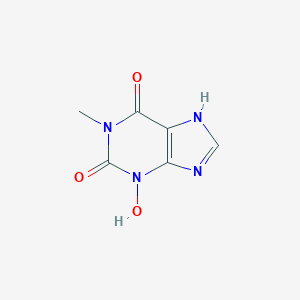
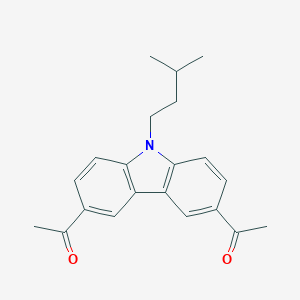

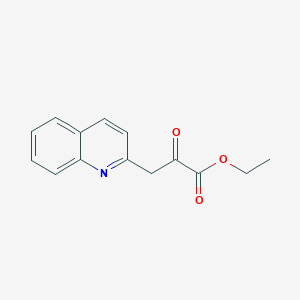
![6-Chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B75860.png)
